![molecular formula C15H10BrClN2O3S B13936684 5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amidation: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.
Thioxomethylation: The amide is further reacted with a thioxomethylating agent to introduce the thioxomethyl group.
Bromination: Finally, the compound is brominated to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioxomethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The presence of bromine, chlorine, and sulfur atoms in the molecule contributes to its ability to form strong interactions with these targets, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 2-Chloro-5-bromobenzoyl chloride
- 2-Chloro-5-deuteriobenzoic acid
Uniqueness
5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the thioxomethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C15H10BrClN2O3S |
|---|---|
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
5-bromo-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrClN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI-Schlüssel |
BEOOWABIWWZNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


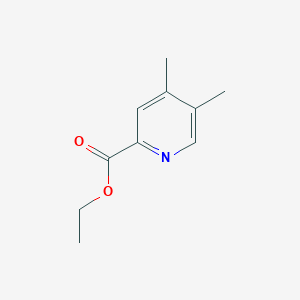
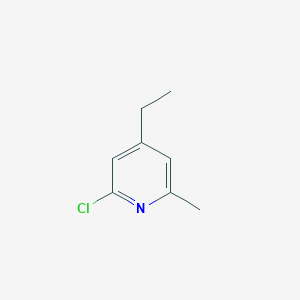
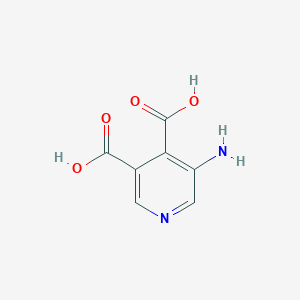


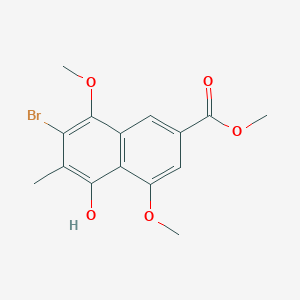
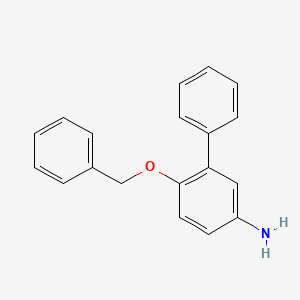
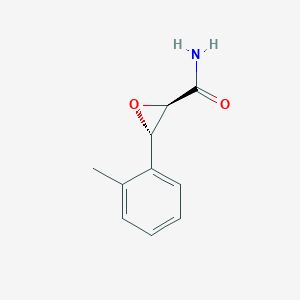
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
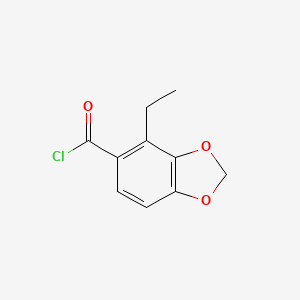

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

